3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one
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Overview
Description
3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms. The presence of an ethylsulfanyl group and a phenylethenyl group further enhances its chemical reactivity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one can be achieved through several synthetic routes. One common method involves the use of a Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene . This reaction is typically carried out in the presence of a base such as sodium hydroxide and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenylethenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenylethenyl moiety .
Scientific Research Applications
3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfanyl and phenylethenyl groups may enhance binding affinity and specificity, leading to more effective interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Trans-9-(2-phenylethenyl)anthracene: Similar in having a phenylethenyl group but differs in the core structure.
(E)-2-methyl-5-(2-phenylethenyl)-2H-tetrazole: Contains a phenylethenyl group and a tetrazole ring.
Uniqueness
3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one is unique due to the combination of the triazine ring with the ethylsulfanyl and phenylethenyl groups.
Properties
CAS No. |
58910-11-5 |
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Molecular Formula |
C13H13N3OS |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
3-ethylsulfanyl-6-(2-phenylethenyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H13N3OS/c1-2-18-13-14-12(17)11(15-16-13)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,16,17) |
InChI Key |
SVLUXDOLLLSLEU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(C(=O)N1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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